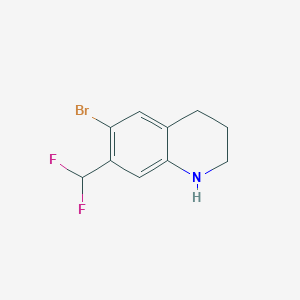

6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

Overview of Tetrahydroquinolines in Chemical Research

Tetrahydroquinolines constitute one of the most important classes of simple nitrogen heterocycles, demonstrating widespread occurrence in nature and presence in a broad variety of pharmacologically active compounds. These semi-hydrogenated derivatives of quinoline have emerged as fundamental building blocks in modern organic chemistry, serving as key intermediates in the synthesis of numerous bioactive molecules and pharmaceutical agents. The significance of tetrahydroquinolines in chemical research stems from their unique structural properties that allow for diverse chemical modifications and their ability to serve as privileged scaffolds in drug discovery programs.

The tetrahydroquinoline framework consists of a six-membered nitrogen-containing ring fused to a benzene ring, with the nitrogen-containing portion being partially saturated. This structural arrangement provides multiple sites for chemical modification, enabling researchers to fine-tune biological activity and physicochemical properties through strategic substitution patterns. The versatility of the tetrahydroquinoline core has made it an attractive target for synthetic chemists developing new methodologies for heterocycle construction and functionalization.

Recent developments in tetrahydroquinoline chemistry have focused on expanding synthetic accessibility and exploring new applications in materials science and pharmaceutical research. The period from mid-2010 to early 2018 witnessed significant progress in synthetic methodologies, including the development of more efficient catalytic processes and novel cascade reactions that provide atom-economical pathways for tetrahydroquinoline synthesis. These advances have facilitated the preparation of structurally diverse tetrahydroquinoline derivatives with enhanced biological activities and improved pharmacological profiles.

The biological significance of tetrahydroquinolines extends beyond their role as synthetic intermediates, as many naturally occurring compounds containing this structural motif exhibit remarkable pharmacological activities. Natural products such as virantmycin, a novel antibiotic, and synthetic drugs like oxamniquine, a schistosomicide, demonstrate the therapeutic potential inherent in the tetrahydroquinoline scaffold. Furthermore, tetrahydroquinoline derivatives have found applications as neurotropic agents, with recent research identifying previously unreported neurological activities within this compound class.

Significance of Halogenated Tetrahydroquinolines

Halogenated tetrahydroquinoline derivatives represent a particularly important subset within the broader tetrahydroquinoline family, serving as crucial initiators of progress in new methods for medicinal chemistry development. The introduction of halogen atoms into the tetrahydroquinoline framework significantly alters both the electronic properties and reactivity patterns of these molecules, opening new avenues for chemical transformation and biological activity modulation. Halogenation strategies have become essential tools for optimizing the pharmacological properties of tetrahydroquinoline-based drug candidates.

The strategic placement of halogen substituents, particularly bromine and chlorine, on the tetrahydroquinoline core enables subsequent cross-coupling reactions and other transition-metal-catalyzed transformations. These halogenated intermediates serve as valuable synthetic handles for the introduction of diverse functional groups through well-established palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Heck, and other cross-coupling methodologies. The ability to perform selective functionalization at specific positions on the tetrahydroquinoline ring system has greatly expanded the structural diversity accessible through synthetic manipulation.

Halogenated tetrahydroquinolines also exhibit unique biological properties that distinguish them from their non-halogenated counterparts. The presence of halogen atoms can significantly influence molecular recognition events, binding affinity to biological targets, and metabolic stability. These effects arise from the unique electronic properties of halogens, including their ability to participate in halogen bonding interactions and their influence on molecular lipophilicity and membrane permeability. Consequently, halogenated tetrahydroquinolines have become important lead compounds in drug discovery programs targeting various therapeutic areas.

The synthetic accessibility of halogenated tetrahydroquinolines has been greatly enhanced through the development of direct halogenation methods and halogen-selective synthetic routes. Modern synthetic approaches allow for the regioselective introduction of halogen atoms at specific positions on the tetrahydroquinoline framework, providing access to regioisomeric compounds with distinct biological activities. These advances have facilitated structure-activity relationship studies and enabled the systematic optimization of biological properties through strategic halogen placement.

Historical Context and Discovery of 6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline

The compound this compound represents a sophisticated example of modern synthetic organic chemistry, combining multiple challenging structural elements within a single molecular framework. This compound features both bromination at the 6-position and difluoromethyl substitution at the 7-position of the tetrahydroquinoline core, creating a highly functionalized heterocyclic system with unique chemical and physical properties. The development of synthetic routes to access such complex substituted tetrahydroquinolines reflects the advancing sophistication of modern organic synthesis methodologies.

The molecular structure of this compound can be represented by the molecular formula C₁₀H₁₀BrF₂N, with a calculated molecular weight of 262.09 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1936429-80-9, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature, clearly indicating the positions and nature of the substituents on the tetrahydroquinoline framework.

The synthetic development of this compound likely emerged from efforts to create highly functionalized tetrahydroquinoline derivatives for pharmaceutical research applications. The compound appears in contemporary research literature as an intermediate in the synthesis of more complex pharmaceutical candidates, particularly those designed for oncological applications. The specific substitution pattern suggests careful design considerations aimed at optimizing both synthetic accessibility and biological activity.

Recent research has demonstrated the utility of this compound as a key synthetic intermediate in the preparation of structurally complex pharmaceutical candidates. The compound serves as a crucial building block in multi-step synthetic sequences leading to highly substituted heterocyclic systems with potential therapeutic applications. The successful synthesis and utilization of this compound demonstrates the current capabilities of synthetic organic chemistry in accessing highly functionalized molecular architectures.

The commercial availability of this compound from multiple chemical suppliers indicates its recognized importance in contemporary chemical research. Various suppliers offer this compound with purities typically ranging from 95% to 98%, demonstrating the feasibility of its large-scale synthesis and purification. The compound is generally stored under controlled conditions at temperatures between 2-8 degrees Celsius to maintain stability and purity.

Properties

IUPAC Name |

6-bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2N/c11-8-4-6-2-1-3-14-9(6)5-7(8)10(12)13/h4-5,10,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQFNDARSIHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the tetrahydroquinoline ring. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinolines.

Scientific Research Applications

6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., –CF₃, –NO₂) reduce the electron density of the quinoline ring, making the compound less reactive in electrophilic substitutions but more stable under oxidative conditions . Bromine at position 6 directs electrophilic attacks to the 5- or 8-positions due to its meta-directing nature .

Synthetic Challenges: The difluoromethyl group (–CF₂H) in the target compound is less sterically demanding than –CF₃, allowing easier functionalization at adjacent positions compared to its trifluoromethyl analog .

Biological Relevance: Fluorinated derivatives (e.g., –CF₂H, –CF₃) exhibit enhanced blood-brain barrier penetration compared to non-fluorinated analogs, making them valuable in CNS drug development . Methoxy-substituted analogs show higher aqueous solubility, advantageous for formulation in hydrophilic delivery systems .

Oxidative Stability: The target compound is more resistant to oxidation than 1,2,3,4-tetrahydroquinoline itself, as the difluoromethyl group stabilizes the intermediate during dehydrogenation to quinoline .

Research Highlights

- Catalytic Oxidation: Under CuCl₂/O₂, 1,2,3,4-tetrahydroquinoline derivatives oxidize to dihydroquinolines, but bromo and fluorinated substituents slow this process due to electron withdrawal .

- Hydrogenation: Platinum catalysts selectively hydrogenate quinoline to tetrahydroquinoline derivatives; bulky substituents (e.g., –CF₃) reduce reaction rates by steric hindrance .

- Green Synthesis: Ionic liquids enable eco-friendly synthesis of tetrahydroquinolines, though halogenated substrates may require higher catalyst loadings .

Biological Activity

6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound belonging to the class of tetrahydroquinolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a difluoromethyl group at specific positions on the tetrahydroquinoline ring. These modifications are believed to enhance its biological activity and influence its interaction with various biological targets.

The compound's biological activity is primarily attributed to its ability to modulate enzyme activities and receptor binding. It has been investigated for its role in inhibiting certain enzymes and influencing signaling pathways associated with various diseases.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, similar compounds have shown potential in assessing the activity of multidrug resistance-associated protein 1 (MRP1) in rodent models.

Receptor Binding

The compound's structure suggests it may interact with various receptors involved in cellular signaling. Its difluoromethyl group can enhance lipophilicity, potentially increasing membrane permeability and receptor affinity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of MRP1; may affect drug resistance mechanisms. |

| Receptor Interaction | Possible interactions with various receptors influencing cellular signaling. |

| Antitumor Activity | Investigated for potential antitumor effects in preclinical studies. |

Case Studies

Several studies have explored the biological effects of related tetrahydroquinoline compounds. For example:

- Antitumor Effects : A study demonstrated that tetrahydroquinoline derivatives exhibited significant antitumor activity through modulation of apoptotic pathways and inhibition of cancer cell proliferation .

- Neuroprotective Properties : Compounds structurally similar to this compound have shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells .

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Synthesis and Characterization : The compound has been synthesized using established methods involving bromination and difluoromethylation reactions. High-resolution mass spectrometry (HRMS) and NMR spectroscopy were employed for characterization .

- Biological Assays : In vitro assays indicated that the compound exhibits moderate inhibitory activity against certain cancer cell lines. Further investigations are needed to elucidate its full therapeutic potential.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties; however, detailed studies are required to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

A widely used method involves microwave-assisted synthesis with Lewis acids (e.g., Bi(OTf)₃) and ketones or esters, achieving yields up to 81% under optimized conditions. The reaction typically proceeds via condensation of brominated aniline derivatives with fluorinated carbonyl compounds. Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity . Traditional methods using Brønsted acids may yield lower efficiency due to side reactions.

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be applied to characterize this compound?

- NMR : H and C NMR are critical for confirming the tetrahydroquinoline scaffold and substituent positions. The bromine atom induces deshielding in adjacent protons, while the difluoromethyl group () shows distinct F NMR splitting patterns.

- X-ray crystallography : Resolves conformational details, such as the screw-boat puckering of the tetrahydroquinoline ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the tetrahydroquinoline core for downstream applications?

- Electrophilic aromatic substitution (EAS) : Bromine at position 6 directs further substitution to positions 5 or 6. The difluoromethyl group at position 7 sterically hinders electrophiles, favoring meta substitution.

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce aryl/heteroaryl groups at the brominated site while preserving the fluorinated motif .

Q. How do structural modifications (e.g., fluorination, bromination) impact biological activity or material properties?

- Fluorination : The difluoromethyl group enhances metabolic stability and lipophilicity, crucial for drug candidates targeting neurological or antimicrobial pathways .

- Bromine : Acts as a leaving group in nucleophilic substitutions or a heavy atom for crystallographic studies. Its electron-withdrawing effect modulates electronic properties in optoelectronic materials .

Q. What are the key challenges in analyzing contradictory data from different synthetic batches?

- Purity issues : Trace solvents or unreacted intermediates (e.g., methyl pyruvate) may skew HPLC or GC-MS results. Use preparative chromatography for purification .

- Conformational variability : Ring puckering (e.g., screw-boat vs. chair) observed in X-ray structures can lead to misinterpretation of reactivity trends. Molecular dynamics simulations help resolve these discrepancies .

Methodological Considerations

Q. How should researchers handle safety and stability concerns during synthesis?

Q. What computational tools are recommended for predicting reactivity or optimizing synthesis?

- DFT calculations : Model transition states for regioselective bromination or fluorination.

- Retrosynthesis software (e.g., CAS SciFinder) : Identify viable precursors and reaction pathways using the compound’s CAS registry number (e.g., 22190-35-8 for related analogs) .

Data Reproducibility and Validation

Q. How can researchers validate synthetic reproducibility across laboratories?

- Standardized protocols : Adopt microwave irradiation parameters (e.g., 7 h at 80°C) and catalyst loading (5 mol% Bi(OTf)₃) from peer-reviewed methods .

- Collaborative trials : Cross-validate NMR and LC-MS data with independent labs to confirm spectral assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.